molecular formula C14H12ClNO3S B1332720 Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate CAS No. 356568-66-6

Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate

Cat. No.: B1332720
CAS No.: 356568-66-6
M. Wt: 309.8 g/mol
InChI Key: QVZIDNLJEOTBPT-UHFFFAOYSA-N
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Description

Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate is an organic compound with the molecular formula C14H12ClNO3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate typically involves the acylation of an amino-thiophene derivative. One common method includes the reaction of 2-amino-4-phenylthiophene-3-carboxylate with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to different oxidation states and functional groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: New derivatives with different functional groups replacing the chloroacetyl group.

    Oxidation and Reduction: Various oxidized or reduced forms of the thiophene ring.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of target enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The thiophene ring can interact with aromatic residues in the active site of enzymes, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of functional groups and the thiophene ring.

Properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]-4-phenylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3S/c1-19-14(18)12-10(9-5-3-2-4-6-9)8-20-13(12)16-11(17)7-15/h2-6,8H,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZIDNLJEOTBPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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